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Compound of Interest

Compound Name: (Rac)-AZD3839

Cat. No.: B1148114 Get Quote

(Rac)-AZD3839 is a potent, orally active, and blood-brain barrier-permeable inhibitor of the β-

site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] Developed through fragment-

based screening and structure-based design, it has been a significant tool in Alzheimer's

disease research.[2] Although its clinical development was halted due to observed QT

prolongation in Phase I trials, its preclinical profile provides valuable insights into BACE1

inhibition.[3]

This guide offers an in-depth overview of the chemical structure, properties, and experimental

protocols related to (Rac)-AZD3839, tailored for researchers, scientists, and professionals in

drug development.

Chemical Structure and Properties
(Rac)-AZD3839 is a small molecule inhibitor with the following chemical identity:

IUPAC Name: (S)-2-amino-N-(3-(difluoromethyl)-2-methyl-5-(pyrimidin-5-yl)phenyl)-5-phenyl-

1,3-oxazole-4-carboxamide

SMILES: FC(F)c1cc(cc(c1N)C)c2cncnc2

The table below summarizes the key physicochemical properties of (Rac)-AZD3839.
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Property Value

Molecular Formula C₂₃H₁₈F₂N₄O₂

Molecular Weight 432.41 g/mol [4]

Appearance Crystalline solid

Solubility DMSO: 86 mg/mL (199.34 mM)[4]

pIC₅₀ - logP 5.60[5]

In Vitro Efflux Ratio 3.5[5]

Mechanism of Action and Signaling Pathway
(Rac)-AZD3839 functions as a BACE1 inhibitor. BACE1 is a key aspartic protease in the

amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein

(APP). This cleavage is a critical step in the formation of amyloid-β (Aβ) peptides, which are

central to the pathology of Alzheimer's disease. By inhibiting BACE1, AZD3839 effectively

reduces the production of Aβ peptides.[2]

The mechanism involves the binding of AZD3839 to the active site of BACE1.[2]

Crystallographic studies have shown that the amidine group of the ligand interacts with the

catalytic aspartates, Asp-32 and Asp-228.[2][5] The phenyl ring occupies the S1 pocket, and

the pyrimidine ring is situated in the S3 pocket.[5] This binding prevents the natural substrate,

APP, from accessing the active site, thus inhibiting its cleavage.

Below is a diagram illustrating the simplified signaling pathway of APP processing and the

inhibitory action of AZD3839.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.selleckchem.com/products/azd3839.html
https://www.selleckchem.com/products/azd3839.html
https://www.researchgate.net/figure/AZD3839-binding-in-the-active-site-of-BACE1-PDB-ID-code-4b05-Key-interactions-between_fig2_232226007
https://www.researchgate.net/figure/AZD3839-binding-in-the-active-site-of-BACE1-PDB-ID-code-4b05-Key-interactions-between_fig2_232226007
https://www.benchchem.com/product/b1148114?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3510823/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3510823/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3510823/
https://www.researchgate.net/figure/AZD3839-binding-in-the-active-site-of-BACE1-PDB-ID-code-4b05-Key-interactions-between_fig2_232226007
https://www.researchgate.net/figure/AZD3839-binding-in-the-active-site-of-BACE1-PDB-ID-code-4b05-Key-interactions-between_fig2_232226007
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Amyloidogenic Pathway

Amyloid Precursor Protein (APP) sAPPβ

cleavage

C99 fragmentcleavage Amyloid-β (Aβ)cleavage Amyloid Plaques

BACE1

γ-secretase

(Rac)-AZD3839 Inhibits

Click to download full resolution via product page

Figure 1: Mechanism of action of (Rac)-AZD3839 in the amyloidogenic pathway.

In Vitro and In Vivo Pharmacology
(Rac)-AZD3839 has demonstrated potent and selective inhibition of BACE1 in various

preclinical models.

Assay Type Species/Cell Line Endpoint Result

BACE1 Inhibition Recombinant Human Kᵢ 26.1 nmol/liter[2]

BACE2 Inhibition Recombinant Human Kᵢ 372 nmol/liter[2]

Cathepsin D Inhibition Human Kᵢ >25 µmol/liter[2]

sAPPβ Release
Human SH-SY5Y

cells
IC₅₀

Data not specified in

search results

Aβ40 Release
Guinea Pig Primary

Neurons
IC₅₀

Data not specified in

search results

Brain Aβ Reduction (in

vivo)
Mouse (C57BL/6) ED₅₀

Data not specified in

search results

Brain Aβ Reduction (in

vivo)
Guinea Pig ED₅₀

Data not specified in

search results
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The selectivity for BACE1 over BACE2 is approximately 14-fold, and over 1000-fold against

Cathepsin D.[2] In vivo studies in mice, guinea pigs, and non-human primates have shown

dose- and time-dependent reductions of Aβ levels in plasma, brain, and cerebrospinal fluid

(CSF).[2]

Experimental Protocols
The following are summaries of key experimental methodologies used in the characterization of

(Rac)-AZD3839, based on published literature.[2]

1. BACE1 and BACE2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Assay

This assay quantifies the enzymatic activity of BACE1 and BACE2.
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Figure 2: Workflow for the BACE1/BACE2 TR-FRET assay.

Procedure: The soluble portion of recombinant human BACE1 or BACE2 is mixed with the

test compound in a reaction buffer (sodium acetate, CHAPS, Triton X-100, EDTA, pH 4.5).

After a 10-minute pre-incubation, a fluorescently labeled substrate is added. The reaction

proceeds for 6.5 hours at 22°C in the dark and is then stopped by the addition of sodium

acetate, pH 9. The product's fluorescence is measured to determine enzyme activity.[2]
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2. SH-SY5Y sAPPβ Release Assay

This cell-based assay measures the effect of the compound on the release of soluble amyloid

precursor protein β (sAPPβ).

Procedure: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media. The

cells are then incubated with (Rac)-AZD3839 for 16 hours at 37°C in a 5% CO₂ environment.

The amount of sAPPβ released into the cell culture medium is quantified using Meso Scale

Discovery (MSD) plates.[2] Cell viability can be assessed in parallel using a cytotoxicity kit.

[2]

3. Guinea Pig Primary Neuron Aβ40 Release Assay

This assay evaluates the compound's effect on the release of amyloid-β 40 (Aβ40) from

primary neurons.

Procedure: Primary cortical cells are isolated from fetal guinea pigs. These cells are then

treated with (Rac)-AZD3839. The amount of Aβ40 released into the extracellular medium is

measured using an ELISA kit.[2]

4. In Vivo Microdialysis for Brain Aβ Levels

This in vivo technique allows for the continuous sampling of unbound drug and biomarkers

from the brain's interstitial fluid.

Procedure: A microdialysis probe is surgically implanted into the brain of the animal model

(e.g., mouse or guinea pig). After a recovery period, the probe is perfused with an artificial

cerebrospinal fluid. Dialysate samples are collected at regular intervals before and after the

administration of (Rac)-AZD3839. The concentration of Aβ peptides in the dialysate is then

determined by sensitive immunoassays.

Conclusion
(Rac)-AZD3839 is a well-characterized BACE1 inhibitor that has played a significant role in

advancing our understanding of the amyloidogenic pathway and the potential for BACE1

inhibition as a therapeutic strategy for Alzheimer's disease. While its clinical development was

discontinued, the extensive preclinical data and established experimental protocols associated
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with this compound continue to make it a valuable reference and tool for researchers in the

field. The detailed methodologies and pharmacological data presented in this guide provide a

solid foundation for its use in further scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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